2-(Pyridazin-4-YL)acetonitrile
Description
2-(Pyridazin-4-YL)acetonitrile is a heterocyclic compound featuring a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with an acetonitrile group. Cyano-substituted heterocycles, such as indole-2-carbonitriles and pyrimidine derivatives, are known precursors for bioactive molecules, including antimalarials and kinase inhibitors . The nitrile group enhances reactivity, enabling participation in cyclization and coupling reactions, as demonstrated in the synthesis of triazoles and pyrazolo-pyrimidines .
Properties
IUPAC Name |
2-pyridazin-4-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-1-6-2-4-8-9-5-6/h2,4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQXLINRIUVLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725520 | |
| Record name | (Pyridazin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142927-95-4 | |
| Record name | (Pyridazin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Pyridazinone, a derivative of pyridazine, has been associated with a wide range of pharmacological activities. .
Mode of Action
It’s worth noting that pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities. The specific interactions of 2-(Pyridazin-4-YL)acetonitrile with its targets and the resulting changes are areas for future research.
Biochemical Pathways
Pyridazinone derivatives have been associated with a broad spectrum of activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives, it is plausible that this compound could have diverse molecular and cellular effects
Biological Activity
2-(Pyridazin-4-YL)acetonitrile, with the chemical formula C7H6N2, is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
- Molecular Formula : C7H6N2
- CAS Number : 1142927-95-4
- Molecular Weight : 134.14 g/mol
Biological Activities
The biological activities of this compound have been primarily investigated in the context of its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In one study, derivatives of pyridazine were synthesized and evaluated against various bacterial strains. The compound demonstrated notable inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Potential
The compound has also been evaluated for anticancer activity. A study focusing on pyridazine derivatives reported that certain modifications of the pyridazine ring could enhance cytotoxicity against cancer cell lines. Specifically, compounds with electron-withdrawing groups showed improved potency in inhibiting cancer cell proliferation .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, including enzymes and receptors associated with microbial growth and cancer cell survival. The presence of the pyridazine moiety is crucial for its activity, as it may facilitate binding to target sites.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | |
| Anticancer | HeLa Cells | 20 | |
| Anticancer | MCF-7 Cells | 25 |
Case Study: Antimicrobial Efficacy
In a recent study, this compound was tested against a panel of bacterial strains. The compound exhibited an IC50 value of 15 µM against Staphylococcus aureus, indicating promising antimicrobial activity. The study concluded that further structural modifications could enhance efficacy and selectivity .
Case Study: Anticancer Activity
Another investigation focused on the anticancer properties of this compound using HeLa and MCF-7 cell lines. Results indicated that at concentrations of 20 µM for HeLa cells and 25 µM for MCF-7 cells, significant cytotoxic effects were observed. The study emphasized the importance of the pyridazine ring in mediating these effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
Key Observations:
- Pyridazine vs. Pyridine : Pyridazine’s two adjacent nitrogen atoms increase ring electron deficiency compared to pyridine, enhancing electrophilic substitution difficulty but favoring nucleophilic reactions. For example, 2-(Pyridin-4-yl)acetonitrile HCl is utilized in drug synthesis due to pyridine’s moderate basicity and stability .
- Fluorinated Derivatives : The 4-fluoro substituent in 2-(4-fluoropyridin-2-yl)acetonitrile improves metabolic stability and lipophilicity, critical for CNS-targeting drugs .
- Trifluoromethyl Effects : The -CF₃ group in pyrimidine derivatives (e.g., 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile) lowers pKa (-2.53), indicating strong electron-withdrawing effects that enhance acidity and reactivity in cross-coupling reactions .
- Ring Size and Reactivity : Pyrazole-based nitriles (e.g., 2-(1H-Pyrazol-4-yl)acetonitrile) exhibit higher ring strain due to the five-membered structure, accelerating cycloaddition reactions compared to six-membered pyridazines .
Key Observations:
- Solubility : Pyridazine and pyridine derivatives show moderate solubility in polar solvents (e.g., DMSO), whereas trifluoromethylated pyrimidines are less water-soluble due to increased hydrophobicity .
- Synthetic Yields: Fluorinated and trifluoromethylated compounds often require specialized conditions (e.g., Cs₂CO₃/EDC coupling) but achieve high yields (89–95%) compared to non-fluorinated analogs .
- Log P Trends : The trifluoromethyl group increases Log P (2.10), suggesting enhanced membrane permeability, while pyridine derivatives (Log P ~0.38) are more hydrophilic .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
